1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one
Overview
Description
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antidepressant Applications
Synthesis of Benzothiophene Derivatives : A study by Pérez-Silanes et al. (2001) explores the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including benzothiophene derivatives, which show promise as efficient antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Evaluation of Serotonin Receptors : A 2012 study by Pessoa‐Mahana et al. synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, demonstrating the potential of these compounds in targeting serotonin receptors (Pessoa‐Mahana et al., 2012).
Synthesis for Dual Antidepressant Action : Another study by Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives for dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as new antidepressant drugs (Martínez et al., 2001).
Synthesis and Pharmacological Properties
Synthesis and Anticancer Activity : Lv et al. (2019) focused on the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which was evaluated for anticancer activities against human bone cancer cell lines, demonstrating its potential therapeutic applications (Lv et al., 2019).
Tocolytic Activity : A study by Lucky and Omonkhelin (2009) on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide indicated significant inhibition of uterine contractions, suggesting its potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).
Structural Studies and Antimicrobial Activity
Crystal Structure Analysis : The study by Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamido)propyl)piperazine and determined its crystal structure, which can be foundational for understanding the molecular interactions of similar compounds (Balaban et al., 2008).
Synthesis and Antimicrobial Activity : Research by Mishra and Chundawat (2019) involved the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).
Properties
IUPAC Name |
1-propyl-3-[(3-thiophen-2-ylphenyl)methyl]piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-9-20-10-8-19-16(18(20)21)13-14-5-3-6-15(12-14)17-7-4-11-22-17/h3-7,11-12,16,19H,2,8-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGMRAAUSWTMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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